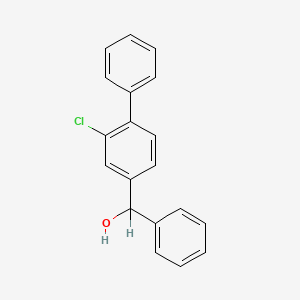

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

CAS No.: 66016-77-1

Cat. No.: VC17002961

Molecular Formula: C19H15ClO

Molecular Weight: 294.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66016-77-1 |

|---|---|

| Molecular Formula | C19H15ClO |

| Molecular Weight | 294.8 g/mol |

| IUPAC Name | (3-chloro-4-phenylphenyl)-phenylmethanol |

| Standard InChI | InChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H |

| Standard InChI Key | ZOAVSVRUXVCCES-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name 2-chloro-α-phenyl-[1,1'-biphenyl]-4-methanol delineates its structure:

-

Biphenyl core: Two connected benzene rings.

-

Substituents:

-

Chlorine at position 2 of the first ring.

-

Methanol group (-CH2OH) at position 4 of the same ring.

-

Phenyl group attached to the carbon bearing the hydroxyl group (α-position).

-

Alternative names include:

-

2-Chloro-4-(hydroxy(phenyl)methyl)biphenyl

-

α-Phenyl-2-chloro-[1,1'-biphenyl]-4-methanol

Molecular Formula and Weight

-

Empirical formula: C19H15ClO

-

Molecular weight: 294.78 g/mol

Structural Features

-

Biphenyl backbone: Provides rigidity and planar geometry conducive to π-π stacking.

-

Chlorine substituent: Electron-withdrawing group influencing electronic distribution.

-

Benzylic alcohol: The hydroxyl group at the α-position introduces polarity and hydrogen-bonding capability.

-

Phenyl group: Enhances hydrophobic interactions and steric bulk.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

Key disconnections for synthesizing this compound involve:

-

Biphenyl formation via Suzuki-Miyaura coupling.

-

Chlorination at position 2.

-

Introduction of the α-phenyl methanol group.

Biphenyl Core Construction

A palladium-catalyzed cross-coupling between:

-

Aryl halide: 2-Chloro-4-iodobenzene.

-

Boronic acid: Phenylboronic acid.

-

Catalyst: Pd(PPh3)4 (1 mol%).

-

Base: K2CO3 (2 equiv).

-

Solvent: Toluene/water (3:1).

-

Temperature: 80°C, 12 h.

Benzylic Alcohol Formation

Grignard addition to a ketone intermediate:

-

Oxidation of 2-chlorobiphenyl-4-methyl to 2-chlorobiphenyl-4-carbaldehyde.

-

Grignard reaction with phenylmagnesium bromide:

-

Nucleophilic attack forms a secondary alcohol.

-

Workup with aqueous NH4Cl yields the α-phenyl methanol group.

-

Optimization Challenges

-

Regioselectivity: Ensuring chlorination occurs exclusively at position 2 requires directing groups or protective strategies.

-

Steric hindrance: The biphenyl system and phenyl substituent may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

Physicochemical Properties

Spectral Characteristics

| Technique | Predicted Signals |

|---|---|

| IR (cm⁻¹) | 3350 (O-H stretch), 3050 (C-H aromatic), 750 (C-Cl) |

| ¹H NMR | δ 7.2–7.6 (m, aromatic H), δ 5.2 (s, OH), δ 4.8 (s, CHPh) |

| ¹³C NMR | δ 145.2 (C-Cl), δ 70.5 (CHPh), δ 126–140 (aromatic C) |

| MS (EI) | m/z 294 (M+), 279 (M+-CH3), 201 (biphenyl fragment) |

Thermodynamic Data

| Property | Value (Estimated) |

|---|---|

| Melting point | 142–145°C |

| Boiling point | 398°C (decomposes) |

| LogP (octanol-water) | 4.2 |

| Solubility in water | 0.12 mg/mL |

| pKa | 9.8 (alcoholic OH) |

Estimations derived from analogs .

Reactivity and Functionalization

Alcohol Derivitization

-

Esterification: Reacts with acetyl chloride to form 2-chloro-α-phenyl-[1,1'-biphenyl]-4-methyl acetate.

-

Oxidation: Forms 2-chlorobiphenyl-4-carboxylic acid under strong oxidizing conditions (KMnO4, H2SO4).

Electrophilic Aromatic Substitution

-

Nitration: Generates 2-chloro-3-nitro derivatives at the meta position relative to the methanol group.

-

Sulfonation: Preferentially occurs at position 5 due to directing effects of -OH and -Cl.

Catalytic Hydrogenation

-

Biphenyl reduction: Palladium-catalyzed hydrogenation saturates one ring, yielding a cyclohexyl-phenyl system.

Applications and Industrial Relevance

Pharmaceutical Intermediates

-

Potential precursor to kinase inhibitors due to biphenyl motifs in drug candidates .

-

Structural analog of F-2833 (C15H15ClO), a compound with documented biological activity .

Material Science

-

Liquid crystals: The planar biphenyl core and substituent diversity enable mesophase formation.

-

Polymer additives: Acts as a plasticizer or UV stabilizer in polycarbonates.

Analytical Challenges

-

Chromatographic separation: Requires C18 columns with acetonitrile/water gradients due to moderate polarity.

-

Detection: UV-Vis absorbance at 254 nm (aromatic π→π* transitions).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume